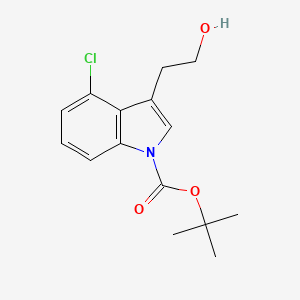

tert-Butyl 4-chloro-3-(2-hydroxyethyl)-1H-indole-1-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“tert-Butyl 4-chloro-3-(2-hydroxyethyl)-1H-indole-1-carboxylate” is a complex organic compound. It likely contains an indole core, which is a common structure in many natural products and pharmaceuticals .

Synthesis Analysis

While the specific synthesis pathway for this compound is not available, similar compounds are often synthesized through reactions involving carbamates and boronic esters .Scientific Research Applications

Antimicrobial Agent Development

This compound has been studied for its potential as a building block in the synthesis of antimicrobial agents. The presence of the indole core can be crucial in the development of new drugs that target resistant strains of bacteria and fungi. The tert-butyl group may provide steric hindrance, potentially leading to selective activity against certain microbial species .

Anticancer Research

The indole moiety is a common feature in many natural and synthetic compounds with anticancer properties. Researchers have explored derivatives of tert-butyl indole carboxylates for their ability to inhibit the growth of cancer cells, such as human breast adenocarcinoma cell lines .

Palladium-Catalyzed Synthesis

In organic synthesis, tert-butyl indole carboxylates can be used in palladium-catalyzed reactions to create N-Boc-protected anilines. This is a key step in synthesizing complex molecules for pharmaceutical applications, where the tert-butyl group serves as a protective group that can be removed under mild conditions .

Synthesis of Tetrasubstituted Pyrroles

The compound is utilized in the synthesis of tetrasubstituted pyrroles, which are functionalized with ester or ketone groups at the C-3 position. These pyrroles can have various applications, including the development of new materials and bioactive molecules .

Suzuki-Miyaura Cross-Coupling

Tert-butyl indole carboxylates may be employed as substrates in Suzuki-Miyaura cross-coupling reactions. This type of reaction is widely used in the formation of carbon-carbon bonds, which is fundamental in the creation of complex organic compounds for various industrial and research purposes .

Molecular Docking Studies

The compound’s structure makes it suitable for molecular docking studies, which are computational methods used to predict the interaction between a molecule and a target protein. This is particularly useful in the rational design of drugs, where the compound can be a lead for further development .

Pharmacological Activity Studies

Researchers have investigated the pharmacological activities of tert-butyl indole carboxylate derivatives. These studies aim to understand the compound’s mode of action, its metabolic pathways, and its potential side effects, which are critical in drug discovery and development .

Lead Compound for Drug Design

Due to its promising biological activities, tert-butyl indole carboxylate can serve as a lead compound in drug design. Its structure can be modified to enhance its activity, selectivity, and pharmacokinetic properties, making it a valuable starting point for the creation of new therapeutic agents .

properties

IUPAC Name |

tert-butyl 4-chloro-3-(2-hydroxyethyl)indole-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18ClNO3/c1-15(2,3)20-14(19)17-9-10(7-8-18)13-11(16)5-4-6-12(13)17/h4-6,9,18H,7-8H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOQKARMSWGGZGY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=C(C2=C1C=CC=C2Cl)CCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18ClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10646559 |

Source

|

| Record name | tert-Butyl 4-chloro-3-(2-hydroxyethyl)-1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10646559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.76 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl 4-chloro-3-(2-hydroxyethyl)-1H-indole-1-carboxylate | |

CAS RN |

898746-54-8 |

Source

|

| Record name | tert-Butyl 4-chloro-3-(2-hydroxyethyl)-1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10646559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(4-Bromophenoxy)methyl]piperidine](/img/structure/B1326351.png)